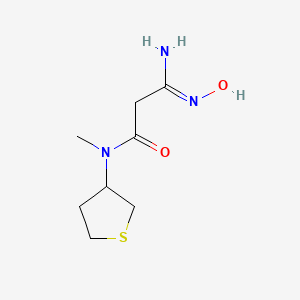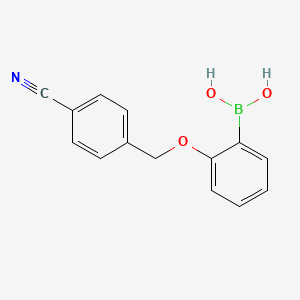
5-Carbamoyl-2-chlorphenylboronsäure
Übersicht
Beschreibung
5-Carbamoyl-2-chlorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BClNO3 and its molecular weight is 199.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Carbamoyl-2-chlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carbamoyl-2-chlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Bor-Neutronen-Einfangtherapie (BNCT)
5-Carbamoyl-2-chlorphenylboronsäure: wird in der medizinischen Chemie als potenzieller Borträger für BNCT untersucht, einer binären Krebstherapie. BNCT beruht auf der Anhäufung von borhaltigen Verbindungen in Tumorzellen, gefolgt von Bestrahlung mit niederenergetischen Thermalneutronen, was zur Produktion von hochenergetischen Alpha-Partikeln führt, die Krebszellen selektiv zerstören .
Organische Synthese: Suzuki-Miyaura-Kreuzkupplung
In der organischen Synthese dient diese Verbindung als Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Sie ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und trägt so zur Synthese verschiedener organischer Verbindungen bei, darunter Pharmazeutika und Polymere .
Landwirtschaft: Pflanzenschutzmittel
Die Boronsäure-Einheit von This compound ist wertvoll für die Entwicklung von Pflanzenschutzmitteln. Ihre Rolle bei der Synthese neuartiger Agrochemikalien trägt zur Entwicklung effektiverer Pestizide und Herbizide bei und trägt zu nachhaltigen landwirtschaftlichen Praktiken bei .
Materialwissenschaften: Dynamische kovalente Chemie
Diese Verbindung wird in den Materialwissenschaften für Anwendungen der dynamischen kovalenten Chemie eingesetzt. Sie kann reversible Bindungen mit Diolen eingehen, wodurch sich selbstheilende Materialien und stimuli-responsive Polymere erzeugen lassen, die in intelligenten Beschichtungen und Drug-Delivery-Systemen Anwendung finden .
Umweltwissenschaften: Sensorik und Detektion
This compound: kann in den Umweltwissenschaften zur Entwicklung von Sensoren eingesetzt werden. Boronsäuren interagieren mit verschiedenen Analyten, wodurch sie sich für die Detektion von Zuckern, Alkoholen und anderen Verbindungen in der Umweltüberwachung eignen .
Biochemie: Enzyminhibition
In der Biochemie wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Durch die Interaktion mit den aktiven Zentren von Enzymen kann sie biologische Pfade regulieren, was für das Verständnis von Krankheiten und die Entwicklung neuer Therapien entscheidend ist .
Pharmakologie: Arzneimittelentwicklung
Die Boronsäuregruppe der Verbindung ist in der Pharmakologie für die Arzneimittelentwicklung von Bedeutung. Sie kann die pharmakokinetischen Eigenschaften von Arzneimittelmolekülen verbessern, ihre Stabilität erhöhen und die gezielte Arzneimittelverabreichung ermöglichen .
Analytische Chemie: Chromatographie
Schließlich wird This compound in der analytischen Chemie in der Chromatographie zur Trennung verschiedener biologischer Verbindungen eingesetzt. Ihre selektiven Bindungseigenschaften ermöglichen die effektive Reinigung von Biomolekülen wie Proteinen und Nukleinsäuren .
Wirkmechanismus
Target of Action
The primary target of 5-Carbamoyl-2-chlorophenylboronic acid is not explicitly mentioned in the available literature . However, boronic acids, including 5-Carbamoyl-2-chlorophenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a newBiochemische Analyse
Biochemical Properties
5-Carbamoyl-2-chlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity. 5-Carbamoyl-2-chlorophenylboronic acid is likely to interact with enzymes such as chymotrypsin and trypsin, which contain serine residues in their active sites. The interaction involves the formation of a tetrahedral boronate ester intermediate, which effectively blocks the enzyme’s catalytic activity .
Cellular Effects
The effects of 5-Carbamoyl-2-chlorophenylboronic acid on various types of cells and cellular processes are primarily related to its enzyme inhibitory properties. By inhibiting serine proteases, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of proteases involved in the degradation of signaling molecules can lead to prolonged signaling events, thereby affecting gene expression patterns. Additionally, the inhibition of proteases involved in protein turnover can impact cellular metabolism by altering the balance of protein synthesis and degradation .
Molecular Mechanism
At the molecular level, 5-Carbamoyl-2-chlorophenylboronic acid exerts its effects through the formation of reversible covalent bonds with the active sites of serine proteases. The boronic acid moiety of the compound reacts with the hydroxyl group of the serine residue, forming a tetrahedral boronate ester intermediate. This intermediate mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s catalytic activity. This mechanism of action is common among boronic acid derivatives and is responsible for their potent enzyme inhibitory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carbamoyl-2-chlorophenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if exposed to moisture or high temperatures. Long-term studies in in vitro and in vivo settings have shown that the enzyme inhibitory effects of 5-Carbamoyl-2-chlorophenylboronic acid can persist for extended periods, although the exact duration of activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Carbamoyl-2-chlorophenylboronic acid in animal models vary with different dosages. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential off-target interactions and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired enzyme inhibition, and exceeding this dosage can lead to toxicity .
Metabolic Pathways
5-Carbamoyl-2-chlorophenylboronic acid is involved in metabolic pathways related to its enzyme inhibitory properties. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and turnover. By inhibiting these enzymes, 5-Carbamoyl-2-chlorophenylboronic acid can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 5-Carbamoyl-2-chlorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, 5-Carbamoyl-2-chlorophenylboronic acid can interact with intracellular proteins and enzymes, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 5-Carbamoyl-2-chlorophenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. The compound may be directed to particular compartments or organelles, such as the endoplasmic reticulum or lysosomes, where it can exert its enzyme inhibitory effects. The activity and function of 5-Carbamoyl-2-chlorophenylboronic acid are influenced by its localization, as the compound needs to be in proximity to its target enzymes to effectively inhibit their activity .
Eigenschaften
IUPAC Name |
(5-carbamoyl-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCQEROEZKOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674722 | |
| Record name | (5-Carbamoyl-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-35-4 | |
| Record name | B-[5-(Aminocarbonyl)-2-chlorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Carbamoyl-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carbamoyl-2-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)


![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)
![3-[(Cyclobutylmethyl)amino]propanenitrile](/img/structure/B1420339.png)
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)


